Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt

Chiral separation Capillary electrophoresis β-blockers

Randomly sulfated cyclodextrins lose 22-28% effective charge from counter-ion condensation, causing batch-dependent CE migration shifts that undermine method transferability. HDAS-β-CD (CAS 196398-66-0) is a single-isomer, per-6-sulfated β-CD: all seven C2/C3 positions acetylated and all seven C6 positions sulfated, yielding a uniform -7 nominal charge consistent across batches. • Baseline resolution (Rs ≥ 4) for all 10 β-blockers in validated generic NACE methods-outperforms HDMS-β-CD for 8 of 10 analytes. • Dual aqueous (>10 g/100 mL) and organic solvent (DMF >2 g/100 mL) solubility supports both aqueous CE and NACE workflows. • TBA salt form available for counter-ion selectivity tuning without changing the cyclodextrin scaffold. Purity ≥95% (HPCE); ships on dry ice.

Molecular Formula C70H91Na7O70S7
Molecular Weight 2437.8 g/mol
Cat. No. B12847410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt
Molecular FormulaC70H91Na7O70S7
Molecular Weight2437.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1
InChIKeyDHGQFTJHHSAHSL-GRBPIOQISA-G
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAS-β-CD: Single-Isomer Cyclodextrin for Chiral Separations


Heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin sodium salt (HDAS-β-CD; CAS 196398-66-0) is a single-isomer, per-6-sulfated β-cyclodextrin derivative in which all seven glucose C2 and C3 hydroxyls are acetylated and all seven C6 hydroxyls are converted to sulfate sodium salt groups . This uniform, well-defined substitution pattern yields a multiply charged (nominally −7) chiral selector with a molecular weight of 2437.8 Da that is soluble in both water (>10 g/100 mL) and polar organic solvents such as DMF (>2 g/100 mL). Its single-isomer nature distinguishes it from randomly sulfated cyclodextrin mixtures that suffer from batch-to-batch compositional variability, making HDAS-β-CD a preferred chiral resolving agent for capillary electrophoresis (CE) method development in pharmaceutical analysis .

Single-isomer selector Uniform substitution eliminates batch-to-batch variability in chiral CE method development.
Dual solvent compatibility Soluble in water and polar organic solvents (DMF) to support aqueous CE and non-aqueous CE (NACE) workflows.
Counter-ion selectivity Sodium and TBA salts provide tunable enantioselectivity without changing the cyclodextrin scaffold.

Single-Isomer Charge-Density Advantage of HDAS-β-CD


Randomly highly sulfated cyclodextrins (HS-CDs)—the most common commercial alternative—exhibit a 22.2%–27.8% reduction in effective charge relative to their nominal sulfate content due to counter-ion condensation, whereas single-isomer sulfated CDs like HDAS-β-CD retain charge numbers equal to or only slightly lower than their theoretical values [1]. This unpredictable charge density in random mixtures directly compromises method transferability and peak migration reproducibility. Furthermore, HDAS-β-CD carries acetyl substituents at C2 and C3 positions, creating a distinct enantioselectivity profile that is fundamentally different from the more hydrophilic heptakis(6-sulfo)-β-CD (HS-β-CD, no acetyl) and from the methyl-substituted analog HDMS-β-CD [2]. Substituting any of these in-class compounds alters both the enantiomer affinity pattern and the complexation mechanism (inclusion vs. external), making HDAS-β-CD irreplaceable in validated analytical methods without full re-optimization.

Random HS-CDs Unpredictable charge density (22-28% reduction) may compromise method transferability and migration time reproducibility.
HDMS-β-CD Enantiomer migration order (EMO) reversal across solvent systems may lead to peak misidentification in validated methods.
HS-β-CD Poor organic solvent solubility precludes non-aqueous CE applications, limiting the analytical scope for lipophilic analytes.

HDAS-β-CD: Comparative Performance Evidence


Superior β-Blocker Enantioresolution vs. HDMS-β-CD in NACE

In a systematic head-to-head comparison of ten β-blockers in non-aqueous capillary electrophoresis (NACE), HDAS-β-CD (heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD) yielded higher enantioresolution values than HDMS-β-CD (heptakis(2,3-di-O-methyl-6-sulfo)-β-CD) for 8 out of 10 compounds tested [1]. A generic NACE system employing 40 mM HDAS-β-CD in methanol acidified with 0.75 M formic acid (10 mM ammonium acetate) achieved baseline resolution with Rs ≥ 4 for all ten β-blockers [1]. In a separate study covering eight β-blockers across both aqueous CE and NACE, HDAS-β-CD provided higher affinity and enantioselectivity compared to HDMS-β-CD in all four CE systems tested; notably, sotalol could not be separated at all with HDMS-β-CD in NACE, while HDAS-β-CD resolved it at least partially [2].

β-Blocker Resolution
Direct head-to-head
8 out of 10 β-blockers resolved better vs. HDMS-β-CD in NACE
Reported broader separation scope for β-blocker enantiomers.
Generic system achieved baseline resolution (Rs ≥ 4) for all 10 analytes.
Chiral separation Capillary electrophoresis β-blockers Non-aqueous CE Enantiomeric purity

Stable Enantiomer Migration Order Across Solvent Systems

A comparative CE and NMR study of propranolol enantiomer separation revealed a critical mechanistic difference: HDAS-β-CD forms an external complex in aqueous buffer and an inclusion complex in methanolic electrolyte, whereas HDMS-β-CD exhibits the opposite behavior (inclusion complex in water, external complex in methanol) [1]. Critically, the enantiomer migration order (EMO) of propranolol was inverted when switching from aqueous to non-aqueous background electrolyte with HDMS-β-CD but remained unchanged with HDAS-β-CD [1]. This EMO stability eliminates a major source of method uncertainty—when the EMO reverses, the identity of the first-migrating enantiomer changes, potentially compromising peak assignment in validated analytical methods unless additional confirmatory steps are undertaken.

EMO Stability
Direct head-to-head
Enantiomer migration order remains consistent across aqueous and methanolic BGE
Reduces risk of enantiomer misidentification in validated analytical methods.
Confirmed by 1D ROESY NMR; HDMS-β-CD exhibited EMO reversal under identical conditions.
Enantiomer migration order Method robustness Propranolol NMR spectroscopy Complexation mechanism

Higher Effective Charge Density vs. Randomly Sulfated CDs

Capillary isotachophoresis and zone electrophoresis measurements quantified that single-isomer sulfated cyclodextrins (SI-CDs), the class to which HDAS-β-CD belongs, exhibit effective charge numbers equal to or only slightly lower than their nominal number of sulfate groups (7 for HDAS-β-CD), whereas randomly highly sulfated cyclodextrins (HS-CDs) suffer a 22.2%–27.8% reduction in effective charge due to counter-ion condensation [1]. The absolute ionic mobilities of SI-CDs were measured at (35.5–37.5) × 10⁻⁹ m² V⁻¹ s⁻¹ compared to (43.5–44.1) × 10⁻⁹ m² V⁻¹ s⁻¹ for HS-CDs—the lower but more precisely defined mobility of SI-CDs translates to more predictable migration times [1]. This charge predictability is intrinsic to the single-isomer architecture of HDAS-β-CD and is absent in all randomly sulfated commercial preparations.

Charge Predictability
Class-level inference
22%–28% reduction in effective charge for random HS-CDs vs. single-isomer CDs
Supports batch-invariant migration and inter-laboratory method transfer.
Ionic mobility measured at (35.5–37.5) × 10⁻⁹ m² V⁻¹ s⁻¹ for single-isomer CDs.
Effective charge number Ionic mobility Method reproducibility Single-isomer CD Counter-ion condensation

Dual Aqueous and Organic Solvent Compatibility vs. HS-β-CD

Comparative solubility specifications from the same manufacturer reveal a stark trade-off: HDAS-β-CD has a water solubility of >10 g/100 mL at 25 °C and is additionally soluble in DMF (>2 g/100 mL), whereas HS-β-CD (lacking the 2,3-di-O-acetyl groups) exhibits approximately 6-fold higher water solubility (>60 g/100 mL) but is practically insoluble in methanol (<1 g/100 mL) and chloroform (<1 g/100 mL) . The acetyl groups on HDAS-β-CD reduce aqueous solubility relative to HS-β-CD but critically confer solubility in polar organic solvents, enabling its use as a chiral selector in non-aqueous capillary electrophoresis (NACE) with methanol- or acetonitrile-based background electrolytes—a capability that HS-β-CD cannot match . Furthermore, the tetrabutylammonium (TBA) salt form of HDAS-β-CD is soluble in acetonitrile, expanding the NACE solvent palette further [1].

Solvent Compatibility
Cross-study comparable
Water solubility >10 g/100 mL; DMF solubility >2 g/100 mL
Supports non-aqueous CE workflows that HS-β-CD (poor organic solubility) cannot access.
Enables analysis of analytes with limited aqueous solubility. Data from manufacturer specification.
Non-aqueous CE Organic solvent solubility DMF solubility Cyclodextrin derivative Sample preparation

Counter-Ion Selectivity Tuning with Sodium vs. TBA Salt

A direct comparison of the sodium salt and tetrabutylammonium (TBA) salt of HDAS-β-CD in non-aqueous CE separations of weak base enantiomers in acidic acetonitrile background electrolytes revealed that the two salt forms yield different enantiomer separation profiles [1]. The authors noted this was the first demonstration that counter-ion selection of a single-isomer sulfated cyclodextrin can be exploited to modulate separation selectivity [1]. Additionally, the TBA salt of HDAS-β-CD is soluble in acetonitrile—a solvent not generally accessible to the sodium salt—broadening the range of usable NACE solvents [1]. The sodium salt of HDAS-β-CD was synthesized with a modified procedure achieving 98.5% isomeric purity, ensuring that the observed selectivity differences are attributable to the counter-ion identity rather than isomeric impurities .

Counter-ion Tuning
Direct head-to-head
Sodium salt vs. TBA salt of HDAS-β-CD yield distinct enantiomer separation profiles
Enables selectivity adjustment for challenging enantiomer pairs without changing the CD scaffold.
TBA salt extends NACE solvent compatibility to acetonitrile. Sodium salt synthesized at 98.5% isomeric purity.
Counter-ion effect Enantioselectivity tuning Tetrabutylammonium salt Non-aqueous CE Method optimization

HDAS-β-CD: Application Scenarios for Chiral Analysis


NACE Method Development for β-Blocker Purity Testing

HDAS-β-CD is the chiral selector of choice for developing generic NACE methods for β-blocker pharmaceutical quality control. A validated generic system (40 mM HDAS-β-CD, 10 mM ammonium acetate in methanol with 0.75 M formic acid) has been demonstrated to achieve baseline resolution (Rs ≥ 4) for all ten tested β-blockers, outperforming HDMS-β-CD for 8 out of 10 compounds [1]. The stable enantiomer migration order of HDAS-β-CD across solvent systems further simplifies peak assignment during method validation [2].

Enantiomeric Purity of Oxazolidinone Antibacterials

HDAS-β-CD in NACE provides baseline separation of sutezolid enantiomers, a next-generation oxazolidinone antibacterial, and is one of only two single-isomer CDs (alongside HDMS-β-CD) capable of achieving this resolution [1]. The acetyl substitution pattern of HDAS-β-CD yields a distinct enantiomer migration order compared to HDMS-β-CD, offering analytical laboratories a complementary selectivity option when the desired EMO requires the active (S)-enantiomer to migrate last for purity determination [1].

Salbutamol Enantioseparation in Human Urine by NACE

HDAS-β-CD has been successfully applied to the quantitative determination of salbutamol enantiomers in human urine samples using non-aqueous capillary electrophoresis, demonstrating its compatibility with complex biological matrices where organic-solvent-based separation media are preferred [1]. This application exploits HDAS-β-CD's dual aqueous/organic solubility—a capability that simpler sulfated CDs such as HS-β-CD cannot provide due to their poor organic solvent solubility [2].

Counter-Ion Variant Screening for Racemate Resolution

When initial method screening with the standard sodium salt of HDAS-β-CD yields insufficient enantiomeric resolution, the tetrabutylammonium (TBA) salt form can be deployed as a secondary selectivity screen without changing the cyclodextrin scaffold. The two salt forms of HDAS-β-CD have been shown to produce different enantiomer separation profiles for weak bases in acidic acetonitrile background electrolytes [1]. This provides a unique 'counter-ion tuning' strategy that is not available with single-salt-form sulfated CDs such as HS-β-CD, reducing the number of different chiral selectors that must be procured and screened.

Application
Selection Property
Validation Focus
NACE method development for β-blocker testing
Single-isomer enantioselectivity profile
Enantiomer migration order stability and peak assignment
Oxazolidinone antibacterial enantiomeric purity
Complementary selectivity via acetyl substitution pattern
Enantiomer migration order verification for (S)-enantiomer purity determination
Bioanalytical matrix studies (human urine research matrices)
Dual aqueous/organic solubility for complex matrices
Matrix-effect control and LLOQ evaluation in NACE conditions
Counter-ion selectivity screening for racemic resolution
Tunable enantioselectivity via Na⁺/TBA⁺ salt forms
Selectivity optimization under acidic acetonitrile NACE conditions
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